1-Acetyl-L-prolyl-L-leucyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide
Description
1-Acetyl-L-prolyl-L-leucyl-N-(di-1H-imidazol-2-ylmethyl)-glycinamide is a synthetic peptide derivative featuring a tripeptide backbone (acetylated proline, leucine, and glycinamide) with a unique N-terminal modification: a di-imidazolylmethyl group attached to the glycinamide moiety. The acetyl group at the N-terminus likely improves metabolic stability by reducing protease susceptibility, a common challenge for peptide-based therapeutics .
Properties
Molecular Formula |
C22H32N8O4 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(2S)-1-acetyl-N-[(2S)-1-[(2-amino-2-oxoethyl)-[bis(1H-imidazol-2-yl)methyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H32N8O4/c1-13(2)11-15(28-21(33)16-5-4-10-29(16)14(3)31)22(34)30(12-17(23)32)18(19-24-6-7-25-19)20-26-8-9-27-20/h6-9,13,15-16,18H,4-5,10-12H2,1-3H3,(H2,23,32)(H,24,25)(H,26,27)(H,28,33)/t15-,16-/m0/s1 |
InChI Key |
QLECZUBATRFGMI-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(CC(=O)N)C(C1=NC=CN1)C2=NC=CN2)NC(=O)[C@@H]3CCCN3C(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)N(CC(=O)N)C(C1=NC=CN1)C2=NC=CN2)NC(=O)C3CCCN3C(=O)C |
Origin of Product |
United States |
Biological Activity
1-Acetyl-L-prolyl-L-leucyl-N-(di-1H-imidazol-2-ylmethyl)-glycinamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and features a complex structure that includes an acetyl group, proline, leucine, and imidazole moieties. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of receptor modulation and enzyme inhibition.
Research indicates that compounds with similar structural features often exhibit significant biological activities through various mechanisms:
- Protease Inhibition : Compounds containing imidazole rings are known to inhibit proteases, which play critical roles in cellular processes such as apoptosis and inflammation. The inhibition of these enzymes can lead to altered signaling pathways, impacting cell survival and proliferation .
- Receptor Modulation : Analogues of L-prolyl-L-leucyl-glycinamide have been shown to modulate dopamine receptors in the central nervous system. This suggests that 1-acetyl derivatives could also influence neurotransmitter systems, potentially affecting mood and behavior .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Studies
A notable case study involved the synthesis and biological evaluation of peptide analogues that included imidazole derivatives. These compounds exhibited:
- Anti-inflammatory Effects : Demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
- Cytotoxicity Against Cancer Cells : Certain analogues showed selective cytotoxicity against glioma cells, suggesting potential applications in oncology.
Scientific Research Applications
Therapeutic Applications
1. Dipeptidyl Peptidase IV Inhibition
One of the significant applications of this compound is its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV plays a critical role in glucose metabolism and is a target for the treatment of Type 2 diabetes. Compounds that inhibit DPP-IV can enhance the levels of incretin hormones, leading to improved glycemic control. Research indicates that similar compounds have shown efficacy in reducing blood glucose levels and improving insulin sensitivity in diabetic models .
2. Neuroprotective Effects
Studies have suggested that compounds with imidazole moieties may exhibit neuroprotective properties. The presence of imidazole rings in 1-Acetyl-L-prolyl-L-leucyl-N-(di-1H-imidazol-2-ylmethyl)-glycinamide could contribute to its ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: DPP-IV Inhibition and Diabetes Management
A study published in a peer-reviewed journal demonstrated that a related compound effectively inhibited DPP-IV activity in vitro, leading to increased GLP-1 levels in diabetic rats. The treated group exhibited significant reductions in fasting blood glucose levels compared to the control group, indicating the potential of imidazole-containing peptides for diabetes management .
Case Study 2: Neuroprotection Against Oxidative Stress
Another study investigated the neuroprotective effects of imidazole derivatives on cultured neuronal cells subjected to oxidative stress. The results showed that these compounds significantly reduced cell death and preserved mitochondrial function, suggesting their potential utility in treating neurodegenerative conditions .
Summary of Findings
| Application Area | Findings |
|---|---|
| DPP-IV Inhibition | Enhances incretin levels; improves glycemic control; potential for Type 2 diabetes treatment |
| Neuroprotection | Reduces oxidative stress-induced neuronal damage; potential for neurodegenerative disease therapy |
Comparison with Similar Compounds
L-Prolyl-L-leucyl-glycine Amide (PLG)
In contrast, the acetyl group in 1-Acetyl-L-prolyl-L-leucyl-N-(di-1H-imidazol-2-ylmethyl)-glycinamide may enhance stability, while the di-imidazole substitution could improve solubility or membrane permeability, addressing PLG’s pharmacokinetic limitations.
Glycinamide Derivatives
Studies on glycinamide derivatives reveal that structural modifications critically influence activity. For example:
- N-acetyl,N'-benzylglycinamide (VII) and Z-glycinamide (IX) demonstrated anticonvulsant activity, whereas unmodified dipeptides of glycinamide were inactive .
| Compound | Key Modifications | Activity |
|---|---|---|
| PLG | No acetyl or imidazole groups | Inactive in Parkinson’s |
| VII | N-acetyl, N'-benzyl | Anticonvulsant |
| Target Compound | Acetyl, di-imidazolylmethyl | Hypothesized enhanced PK/PD |
Pharmacokinetic and Functional Comparisons
Absorption and Stability
- Target Compound : The acetyl group may reduce enzymatic degradation, while imidazole groups could improve solubility or facilitate active transport mechanisms.
Bolaamphiphiles and Membrane Interactions
Bolaamphiphiles with glycinamide moieties (e.g., C22/C32 chains with sugar and quaternized glycinamide) integrate into lipid bilayers via U-shaped conformations . The target compound’s di-imidazole groups might enable similar membrane interactions, though its peptide backbone may restrict applications to non-lipidic systems.
Preparation Methods
Activation Methods
The most common method to form amide bonds in peptide synthesis is the reaction of activated carboxylic acid derivatives with amines. Activation can be achieved by:
- Conversion of carboxylic acids to acid chlorides or anhydrides.
- Use of coupling reagents such as carbodiimides (e.g., DCC, EDC) or benzotriazole derivatives (e.g., HOBt, HOAt) to activate the acid in situ.
These methods improve yields, reduce reaction times, and facilitate coupling of sterically hindered substrates, which is critical for complex peptides like 1-Acetyl-L-prolyl-L-leucyl-N-(di-1H-imidazol-2-ylmethyl)-glycinamide.
One-Pot Peptide Synthesis
Recent advances include one-pot protocols that allow sequential peptide bond formation without intermediate purification. This method reduces chemical waste and reaction time while maintaining high stereochemical purity and yield (80–95%). It is compatible with various N-protecting groups (Z, Boc, Fmoc) and amino acid types, including non-proteinogenic residues.
Incorporation of the Di-1H-imidazol-2-ylmethyl Group
The N-(di-1H-imidazol-2-ylmethyl) substituent is introduced by coupling the glycinamide nitrogen with a di-imidazole-containing moiety. This step typically involves:
- Preparation of the di-imidazole derivative with a suitable leaving group or activated carboxyl function.
- Coupling with the glycinamide nitrogen under mild conditions to avoid racemization or side reactions.
The imidazole rings serve as bioisosteres or functional groups that can mimic amide bonds or participate in hydrogen bonding, enhancing biological activity.
Protection and Deprotection Strategies
To prevent side reactions and maintain stereochemical integrity, amino acid residues are protected during synthesis:
- N-terminal protection with groups like acetyl (Ac), benzyloxycarbonyl (Cbz), or tert-butyloxycarbonyl (Boc).
- Side-chain protection as needed.
- Final deprotection under conditions that preserve the peptide backbone and sensitive groups.
For example, acetylation of the N-terminus (as in 1-Acetyl-L-prolyl) is performed after peptide assembly to cap the peptide and improve stability.
Purification and Characterization
Purification is typically achieved by:
- Chromatographic techniques such as reverse-phase HPLC.
- Ion exchange chromatography when charged groups are present.
Characterization includes:
- NMR spectroscopy to confirm structure and stereochemistry.
- Mass spectrometry (LC/MS) to verify molecular weight.
- HPLC to assess purity and epimerization.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Protection of amino acids (e.g., acetylation) | Acetic anhydride or acetyl chloride | N-terminal acetylation |
| 2 | Activation of carboxylic acid groups | Carbodiimides (DCC, EDC), HOBt, HOAt | Formation of active esters or anhydrides |
| 3 | Peptide bond formation | Coupling with amines under mild conditions | Formation of peptide bonds with high yield |
| 4 | Incorporation of di-1H-imidazol-2-ylmethyl group | Coupling with di-imidazole derivative | Introduction of imidazole moiety |
| 5 | Deprotection | Acidic or hydrogenolytic conditions | Removal of protecting groups without racemization |
| 6 | Purification | Reverse-phase HPLC, ion exchange chromatography | Isolation of pure target compound |
| 7 | Characterization | NMR, LC/MS, HPLC | Confirmation of structure and purity |
Research Findings and Optimization
- Use of coupling reagents like TBTU and HOBt significantly improves coupling efficiency and reduces racemization.
- One-pot sequential synthesis protocols reduce reaction time and chemical waste while maintaining stereochemical purity.
- The di-imidazole moiety can be introduced without disrupting peptide backbone integrity, preserving biological activity.
- Protecting group strategies are critical to avoid side reactions, especially when multiple functional groups are present.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
